molecular formula C11H20O B13310981 2-(2-Cyclopropylethyl)cyclohexan-1-ol

2-(2-Cyclopropylethyl)cyclohexan-1-ol

Cat. No.: B13310981
M. Wt: 168.28 g/mol
InChI Key: SRSTWQWVQAHLFU-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylethyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a cyclopropylethyl group and a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms. The presence of the cyclopropyl group introduces strain into the molecule, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable cyclohexane derivative followed by functional group transformations. For instance, starting from cyclohexene, a cyclopropyl group can be introduced via a Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple as reagents . Subsequent reduction and hydroxylation steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: SOCl2, PBr3.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Cyclohexyl halides.

Scientific Research Applications

2-(2-Cyclopropylethyl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying cycloalkane reactivity.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group introduces strain into the molecule, which can influence its binding affinity and reactivity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.

    Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.

    2-Cyclohexen-1-ol: A related compound with a double bond in the cyclohexane ring.

Uniqueness

2-(2-Cyclopropylethyl)cyclohexan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the cyclohexane ring. This combination introduces unique steric and electronic effects, making it a valuable compound for studying structure-activity relationships and reactivity patterns.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(2-cyclopropylethyl)cyclohexan-1-ol

InChI

InChI=1S/C11H20O/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h9-12H,1-8H2

InChI Key

SRSTWQWVQAHLFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCC2CC2)O

Origin of Product

United States

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